Ethyl henicosanoate

Descripción general

Descripción

Molecular Structure Analysis

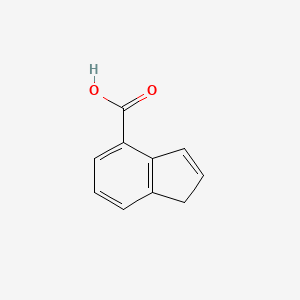

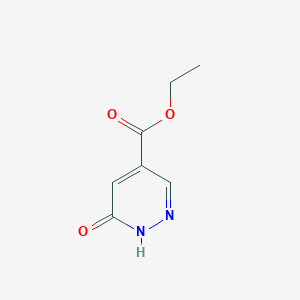

The molecular structure of ethyl henicosanoate consists of 23 carbon atoms, 46 hydrogen atoms, and 2 oxygen atoms . The IUPAC Standard InChIKey for this compound is BKTDTEKUOZFAMW-UHFFFAOYSA-N .Physical And Chemical Properties Analysis

This compound has a density of 0.9±0.1 g/cm3, a boiling point of 378.6±5.0 °C at 760 mmHg, and a vapour pressure of 0.0±0.9 mmHg at 25°C . It has an enthalpy of vaporization of 62.7±3.0 kJ/mol and a flash point of 176.0±7.5 °C . The index of refraction is 1.449, and it has a molar refractivity of 110.4±0.3 cm3 . It has 2 H bond acceptors, 0 H bond donors, and 21 freely rotating bonds .Aplicaciones Científicas De Investigación

1. Influence on Ethyl Glucuronide Content in Human Hair

Ethyl glucuronide (EtG) is a marker for alcohol use in forensic toxicology. Research shows cosmetic treatments like bleaching, tinting, and dyeing can reduce EtG content in hair, impacting its use in alcohol abstinence programs (Petzel-Witt et al., 2018).

2. Role in Anti-inflammatory and Antioxidant Activities

Studies on Tithonia tubaeformis reveal the isolation of bioactive phenolic compounds, including 4-hydroxyphenethyl henicosanoate. These compounds exhibit significant antioxidant and anti-inflammatory activities, highlighting their potential in medicinal applications (Nawaz et al., 2019).

3. Potential in Aroma Release Properties of Emulsions

Research on sodium caseinate-stabilized, n-eicosane emulsions shows that phase transitions in lipid droplets affect the equilibrium of aroma compounds like ethyl butyrate and ethyl octanoate. This finding is relevant in food science for understanding flavor release and retention (Ghosh et al., 2006).

4. Application in Heat Integration in Industrial Processes

In an industrial ethylbenzene plant, pinch analysis was used for retrofitting a heat exchanger network (HEN). The study demonstrated the potential for energy saving in the ethylbenzene process, which is essential for producing styrene monomer (Yoon et al., 2007).

5. Potential in Neuropsychiatric Conditions

Ethyl-eicosapentaenoic acid (E-EPA), an omega-3 fatty acid, has shown benefits in conditions like bipolar disorder. Its mechanism includes altering brain metabolism and could be a potential therapeutic agent in early psychosis (Berger et al., 2008).

Mecanismo De Acción

C23H46O2C_{23}H_{46}O_{2}C23H46O2

and a molecular weight of 354.6101 . Despite its presence in various natural sources, the specific biological activities and mechanisms of action of ethyl henicosanoate are not well-studied. Here, we provide a hypothetical overview of its potential mechanism of action.Propiedades

IUPAC Name |

ethyl henicosanoate | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C23H46O2/c1-3-5-6-7-8-9-10-11-12-13-14-15-16-17-18-19-20-21-22-23(24)25-4-2/h3-22H2,1-2H3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

BKTDTEKUOZFAMW-UHFFFAOYSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

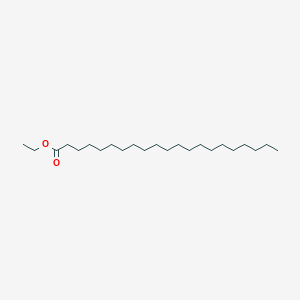

Canonical SMILES |

CCCCCCCCCCCCCCCCCCCCC(=O)OCC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C23H46O2 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID10476570 | |

| Record name | Ethyl henicosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

354.6 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS RN |

28898-67-1 | |

| Record name | Ethyl henicosanoate | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID10476570 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.

![1-[2-[2-[2-(2-Hydroxypropoxy)ethoxy]ethoxy]ethoxy]propan-2-ol](/img/structure/B1601472.png)